3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Kinase Inhibition Structure-Activity Relationship 7-Azaindole Scaffold

This dual-functionalized 7-azaindole scaffold integrates a C3-bromo cross-coupling handle and a C6-nitrile hinge-binding pharmacophore — a combination critical for kinase inhibitor SAR studies (e.g., FGFR, GSK-3β, JAK). Unlike unsubstituted or mono-substituted analogs, this compound enables parallel library synthesis to explore C3 vectors while preserving conserved hinge interactions. Replacing it with simpler azaindoles invalidates downstream potency and selectivity data. Ensure your synthetic and screening programs start with this uniquely positioned, non-interchangeable building block.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1190310-14-5
Cat. No. B3218546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
CAS1190310-14-5
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2Br)N=C1C#N
InChIInChI=1S/C8H4BrN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12)
InChIKeyYXFKZTYCGLIROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-14-5): Core Scaffold for Kinase Inhibitor Procurement


3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-14-5), also known as 3-bromo-6-cyano-7-azaindole, is a heterocyclic compound with a fused pyrrolo[2,3-b]pyridine (7-azaindole) core, substituted with a bromine at the 3-position and a nitrile at the 6-position . With a molecular formula of C8H4BrN3 and a molecular weight of 222.04 g/mol, this scaffold is of significant interest in medicinal chemistry as a versatile building block for the synthesis of kinase inhibitors, owing to the 7-azaindole framework's established role in targeting ATP-binding pockets of various protein kinases [1][2]. Its dual functionalization with a halogen and a nitrile provides orthogonal synthetic handles for structural diversification, enabling precise modulation of biological activity and physicochemical properties .

Why 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-14-5) Cannot Be Replaced by Other 7-Azaindoles


Simple substitution with unsubstituted 7-azaindole (CAS 271-63-6), 3-bromo-7-azaindole (CAS 74420-15-8), or 6-cyano-7-azaindole (CAS 189882-33-5) is not a functionally equivalent procurement decision for structure-activity relationship (SAR) studies. The 7-azaindole scaffold exhibits exquisite positional sensitivity, where the identity and location of substituents dictate both binding potency and selectivity across the kinome [1][2]. The C6-nitrile moiety is a critical, well-established pharmacophore in kinase inhibitors, forming essential hydrogen bonds with the hinge region of the ATP-binding pocket, while the C3-bromo atom is the primary vector for functionalization via cross-coupling reactions [3][4]. Replacing this compound with analogs lacking either the nitrile or the bromine would either abolish hinge-binding interactions or remove the key synthetic handle, thereby invalidating the SAR of any downstream derivative. Furthermore, subtle changes in substitution patterns dramatically alter molecular properties; for example, bromine substitution at the 3-position of 7-azaindole is known to influence cLogP and, consequently, cellular permeability and in vitro potency [5]. The following evidence demonstrates that 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile offers a unique and non-interchangeable combination of structural features for precise kinase inhibitor design.

Quantitative Differentiation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-14-5) from Analogs


Position-Specific Bromine Substitution at C3 is Essential for Maintaining CDC7 Kinase Inhibitory Potency

In a foundational SAR study of 1H-pyrrolo[2,3-b]pyridine-based CDC7 kinase inhibitors, the presence of a substituent at the C3 position was found to be critical for potency. While the study's most potent compound had an IC50 of 7 nM against CDC7 kinase, systematic modification of the pyrrolopyridine core revealed that analogs lacking substitution at the C3 position exhibited a substantial decrease in inhibitory activity [1]. Although direct data for the exact target compound (3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile) is not reported in this study, it serves as a key class-level inference for the functional importance of the C3 substituent. This establishes the C3-bromo as a non-negotiable structural feature for achieving potent kinase inhibition in this chemical series.

Kinase Inhibition Structure-Activity Relationship 7-Azaindole Scaffold

The C6-Nitrile Group is a Key Pharmacophore for FGFR Kinase Inhibition

Across multiple kinase inhibitor programs, the nitrile group at the 6-position of the 7-azaindole scaffold has been identified as a critical hinge-binding element. In the context of FGFR kinase inhibition, derivatives of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been shown to exhibit potent inhibitory activity, with one derivative demonstrating an IC50 value of 12 nM against FGFR [1]. Furthermore, the nitrile group's ability to act as a hydrogen bond acceptor with the kinase hinge region is well-documented and is essential for high-affinity binding, a feature absent in 6-unsubstituted 7-azaindole analogs [2][3].

Kinase Inhibition Fibroblast Growth Factor Receptor Hinge-Binding Motif

Dual Functionalization (3-Bromo-6-Cyano) is a Preferred Starting Point for High-Potency GSK-3β Inhibitors

Recent research on pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors has highlighted the importance of strategic substitution. While the most potent compounds in this series, such as compound 41, achieved sub-nanomolar IC50 values (0.22 nM) and exhibited high selectivity (>24-fold) against a panel of kinases [1], the development pathway underscores the value of a dual-functionalized scaffold. These advanced leads were derived from 7-azaindole cores featuring specific substitution patterns. The 3-bromo-6-cyano-7-azaindole scaffold represents an advanced intermediate, incorporating both a critical synthetic handle (the 3-bromo group for diversification) and a pharmacophoric group (the 6-nitrile) that are often present in optimized, high-potency leads. This contrasts with simpler mono-substituted analogs, which lack the necessary synthetic versatility and pharmacophoric density to efficiently explore this chemical space.

GSK-3β Inhibition Alzheimer's Disease 7-Azaindole Derivatives

Regioisomeric Bromine Substitution Dictates Potency and Kinase Selectivity Profile

The position of halogen substitution on the 7-azaindole ring has a profound impact on the biological profile of the resulting inhibitors. A study on 5-bromo-7-azaindole demonstrated that this regioisomer serves as a key intermediate for specific kinase inhibitors [1]. In the context of Casein Kinase 1 (CK1) inhibition, it was observed that 3-bromo-7-azaindole (a direct analog) exhibits a different activity profile compared to its 4-bromo regioisomer, with the 3,4-dibromo analog showing the most potent activity [2]. This regioisomeric sensitivity implies that a 5-bromo-7-azaindole-6-carbonitrile or a 4-bromo-7-azaindole-6-carbonitrile would likely exhibit a different kinase selectivity and potency fingerprint compared to the target 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. Therefore, procurement of the specific 3-bromo regioisomer is mandatory for projects where the desired binding mode and selectivity profile have been established based on this scaffold.

Kinase Selectivity Regioisomer Comparison Halogen Substitution

Recommended Research and Development Applications for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190310-14-5)


Kinase Inhibitor Lead Generation via Parallel Synthesis and SAR Expansion

The dual functionalization of 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile with a C3-bromo handle and a C6-nitrile pharmacophore makes it an ideal starting material for rapid, parallel synthesis of diverse kinase inhibitor libraries. As established by class-level inference for CDC7 and GSK-3β inhibitors [1][2], the 3-bromo group enables high-yielding Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce aryl or amine diversity, while the C6-nitrile ensures a conserved hinge-binding interaction. This scaffold allows medicinal chemists to systematically explore vectors from the C3 position to optimize potency and selectivity against a specific kinase target, such as FGFR, JAK, or CDK, without needing to re-establish the core binding interactions.

Development of Selective Kinase Probes with Defined Pharmacophore Features

For chemical biology programs requiring selective chemical probes for target validation, this compound offers a strategic advantage. The evidence of regioisomeric specificity [3] demonstrates that using the incorrect bromo-regioisomer can lead to a different selectivity profile. Starting with 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile ensures that the synthetic effort aligns with established SAR trends for 3-substituted-6-cyano-7-azaindoles, which have been optimized for selectivity against closely related kinases (e.g., achieving >24-fold selectivity for GSK-3β) [2]. This reduces the risk of developing a tool compound with undesirable off-target effects due to suboptimal regioisomeric starting materials.

Scaffold-Hopping and Bioisostere Replacement Studies for Optimized Drug Candidates

This compound serves as a benchmark scaffold for scaffold-hopping exercises. The well-characterized 7-azaindole core is a proven kinase inhibitor scaffold, and the specific 3-bromo-6-carbonitrile pattern has been validated in the context of potent FGFR and GSK-3β inhibition [4][2]. Researchers seeking to replace this core with novel heterocycles can use this compound as a reference for benchmarking potency, selectivity, and physicochemical properties (e.g., cLogP ~2.20) . This allows for a direct, quantitative comparison of new chemical series against an established industry standard, facilitating data-driven decisions in early drug discovery.

Quote Request

Request a Quote for 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.